molecular formula C22H22N2O4S B11270190 Ethyl 2-(2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamido)benzoate

Ethyl 2-(2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11270190
M. Wt: 410.5 g/mol
InChI Key: UFINAWUTXUJDDU-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of aromatic, oxazole, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring, followed by the introduction of the sulfanyl group and subsequent coupling with the benzoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and sulfanyl group may play key roles in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHYLPHENYL)ACETATE: This compound shares a similar aromatic structure but lacks the oxazole and sulfanyl groups.

    THIOPHENE DERIVATIVES: Compounds containing thiophene rings may exhibit similar chemical reactivity and biological activities.

Uniqueness

ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of aromatic, oxazole, and benzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(26)17-7-5-6-8-18(17)24-20(25)13-29-22-23-12-19(28-22)16-10-9-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,24,25)

InChI Key

UFINAWUTXUJDDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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